molecular formula C18H23N3O3S B11453060 Methyl 4-(4-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(4-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11453060
M. Wt: 361.5 g/mol
InChI Key: IAZSHSDLZJISHE-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the following structural formula:

C11H16N2O2S2\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}_2\text{S}_2 C11​H16​N2​O2​S2​

This compound combines a pyrimidine ring, a thiomorpholine moiety, and an ester group. Its synthesis involves intricate steps, and it exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the condensation of appropriate precursors, such as 4-methylbenzaldehyde and thiomorpholine-4-carbaldehyde, followed by cyclization and esterification.

Reaction Conditions:: The reaction typically occurs under mild conditions, using suitable catalysts and solvents. Detailed reaction parameters depend on the specific synthetic route chosen.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity:: Methyl 4-(4-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various reactions, including:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the aromatic ring can be replaced.

    Ester Hydrolysis: The ester group is susceptible to hydrolysis.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of Lewis acids.

    Ester Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products:: The specific products formed depend on the reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to a carboxylic acid derivative.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential pharmaceutical properties due to its unique structure.

    Chemical Biology: Used as a probe in biological studies.

    Industry: Limited industrial applications, but its reactivity makes it interesting for further exploration.

Mechanism of Action

The precise mechanism by which Methyl 4-(4-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is relatively unique, similar structures include:

    Methyl 4-(thiomorpholin-4-ylmethyl)benzoate: .

    Methyl 4-morpholin-4-ylbutanoate: .

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

methyl 4-(4-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H23N3O3S/c1-12-3-5-13(6-4-12)16-15(17(22)24-2)14(19-18(23)20-16)11-21-7-9-25-10-8-21/h3-6,16H,7-11H2,1-2H3,(H2,19,20,23)

InChI Key

IAZSHSDLZJISHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCSCC3)C(=O)OC

Origin of Product

United States

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